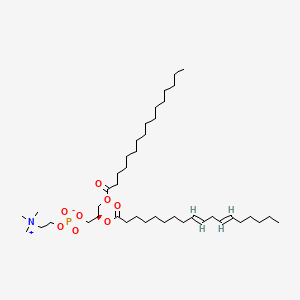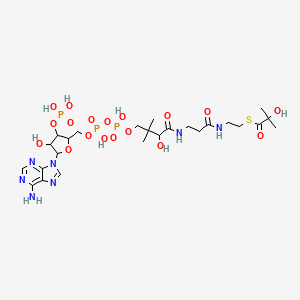
4,6-difluoropyrimidin-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Difluoropyrimidin-5-amine (DFP) is a heterocyclic compound that has been studied extensively for its potential applications in a variety of scientific and medical fields. DFP has a unique structure, containing two nitrogen atoms and two fluorine atoms, which gives it a number of interesting properties that make it a useful tool for researchers and medical professionals. In
Applications De Recherche Scientifique
4,6-difluoropyrimidin-5-amine has a number of potential applications in scientific research, including use as a fluorescent probe, an enzyme inhibitor, and a substrate for enzymatic reactions. 4,6-difluoropyrimidin-5-amine has been used as a fluorescent probe in a number of studies, due to its ability to absorb light and emit fluorescence. 4,6-difluoropyrimidin-5-amine has also been used as an enzyme inhibitor, as it has been shown to inhibit the activity of a number of enzymes, including cytochrome P450 enzymes and acetylcholinesterase. Finally, 4,6-difluoropyrimidin-5-amine has been used as a substrate for enzymatic reactions, as it has been shown to be a substrate for the enzyme tyrosinase.
Mécanisme D'action
The mechanism of action of 4,6-difluoropyrimidin-5-amine depends on its application. For example, when used as a fluorescent probe, 4,6-difluoropyrimidin-5-amine absorbs light and emits fluorescence, which allows researchers to study the structure and dynamics of molecules. When used as an enzyme inhibitor, 4,6-difluoropyrimidin-5-amine binds to the active site of the enzyme, blocking its activity. Finally, when used as a substrate for enzymatic reactions, 4,6-difluoropyrimidin-5-amine is converted into a product by the enzyme.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4,6-difluoropyrimidin-5-amine depend on its application. For example, when used as a fluorescent probe, 4,6-difluoropyrimidin-5-amine can provide researchers with valuable information about the structure and dynamics of molecules. When used as an enzyme inhibitor, 4,6-difluoropyrimidin-5-amine can inhibit the activity of certain enzymes, which can have a variety of effects on biochemical and physiological processes. Finally, when used as a substrate for enzymatic reactions, 4,6-difluoropyrimidin-5-amine can be converted into a product, which can have a variety of effects on biochemical and physiological processes.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4,6-difluoropyrimidin-5-amine in lab experiments include its low cost, its easy synthesis, and its ability to absorb light and emit fluorescence. Additionally, 4,6-difluoropyrimidin-5-amine has been shown to be a potent inhibitor of a number of enzymes, making it a useful tool for studying enzyme activity. The main limitation of using 4,6-difluoropyrimidin-5-amine in lab experiments is its lack of specificity, as it has been shown to inhibit a variety of enzymes, not just the one that is being studied.
Orientations Futures
The potential future directions for 4,6-difluoropyrimidin-5-amine research include its use as a drug delivery system, its use in the development of new fluorescent probes, and its use in the development of new enzyme inhibitors. Additionally, researchers are exploring the use of 4,6-difluoropyrimidin-5-amine in the development of new therapeutic agents, as it has been shown to have a number of interesting properties that make it a promising candidate for drug development. Finally, researchers are exploring the use of 4,6-difluoropyrimidin-5-amine in the development of new diagnostic tools, as it has been shown to be a potent inhibitor of a number of enzymes.
Méthodes De Synthèse
4,6-difluoropyrimidin-5-amine can be synthesized via a variety of methods, including the Biginelli reaction, the Knoevenagel condensation, and the Suzuki coupling reaction. The Biginelli reaction is the most commonly used method for the synthesis of 4,6-difluoropyrimidin-5-amine. In this method, three different compounds, including an aldehyde, an acid, and a substituted urea, are reacted together in the presence of an acid catalyst to form 4,6-difluoropyrimidin-5-amine. The Knoevenagel condensation is another method for synthesizing 4,6-difluoropyrimidin-5-amine, which involves the reaction of an aldehyde, an acid, and a substituted urea, in the presence of a base catalyst. The Suzuki coupling reaction is a newer method for synthesizing 4,6-difluoropyrimidin-5-amine, which involves the reaction of a boronic acid, an aldehyde, and an amine in the presence of a palladium catalyst.
Propriétés
IUPAC Name |
4,6-difluoropyrimidin-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3F2N3/c5-3-2(7)4(6)9-1-8-3/h1H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIFILAXFJYHXHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(C(=N1)F)N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3F2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Difluoropyrimidin-5-amine | |
CAS RN |
669-80-7 |
Source


|
| Record name | 4,6-difluoropyrimidin-5-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(4-Bromophenyl)methoxy]-3-ethoxybenzoic acid](/img/structure/B6596518.png)

![1-[3-(Aminomethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B6596528.png)




![1H,2H,3H,4H-benzo[g]quinazoline-2,4-dione](/img/structure/B6596580.png)
![(E,E)-bis[(4-chlorophenyl)methylidene]hydrazine](/img/structure/B6596582.png)
![ethyl 2-methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylate](/img/structure/B6596589.png)



